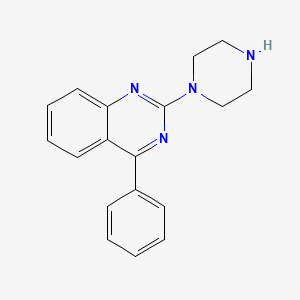

4-Phenyl-2-(piperazin-1-yl)quinazoline

Description

Properties

IUPAC Name |

4-phenyl-2-piperazin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOIDTTXZUMBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Phenyl-2-(piperazin-1-yl)quinazoline

The primary and most direct method for the synthesis of this compound involves the nucleophilic substitution reaction between a 2-haloquinazoline precursor and a suitable piperazine (B1678402) derivative. A common pathway is the reaction of 2-chloro-4-phenylquinazoline (B1364208) with piperazine. This reaction capitalizes on the electrophilic nature of the C2 position of the quinazoline (B50416) ring, which is activated by the chloro leaving group, and the nucleophilic character of the secondary amine in the piperazine ring.

Another established route involves the reaction of a 4-substituted quinazoline with 1-phenylpiperazine. For instance, novel quinazoline derivatives bearing piperazine moieties have been synthesized through substitution reactions involving 6,7-disubstituted 4-chloroquinazolines and various piperazine analogs. researchgate.net

Common Reaction Conditions and Solvent Systems

The synthesis of this compound is typically conducted under specific conditions to ensure optimal yield and purity. The choice of solvent and base is crucial for the reaction's success.

Commonly employed solvent systems include aprotic polar solvents that can facilitate the nucleophilic substitution. These include:

Dichloromethane (DCM) : Often used for reactions conducted at room temperature.

Ethanol and Acetonitrile : These solvents are suitable when heating is required to drive the reaction to completion.

Isopropyl alcohol (i-PrOH) : Can be used as a solvent for refluxing the reaction mixture. researchgate.net

A base is generally required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, thereby driving the equilibrium towards the product. Commonly used bases include:

Potassium Carbonate (K₂CO₃) : An inorganic base frequently used in conjunction with solvents like DCM.

Triethylamine (TEA) : An organic base that is effective in reactions requiring heating.

The reaction temperature can range from ambient room temperature to elevated temperatures (60–80°C), depending on the reactivity of the specific substrates and the chosen solvent system.

Role of Catalysis (e.g., Palladium-Catalyzed Coupling)

Transition-metal catalysis, particularly with palladium, plays a significant role in modern synthetic strategies for quinazoline derivatives. nih.gov Palladium-catalyzed coupling reactions offer an efficient method for forming C-N bonds, which is central to the synthesis of this compound.

For instance, a general approach involves coupling a quinazoline core with a piperazine moiety using a palladium catalyst. A specific example is the reaction of a 6-substituted quinazoline derivative with piperazine in the presence of a catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). Other palladium catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are also utilized in Suzuki cross-coupling reactions to synthesize complex quinazoline derivatives. mdpi.com These catalytic methods often provide higher yields and better functional group tolerance compared to traditional uncatalyzed nucleophilic substitution reactions.

Monitoring Techniques for Reaction Progress (e.g., TLC, HPLC)

To ensure the reaction proceeds to completion and to optimize reaction times, the progress is carefully monitored using chromatographic techniques.

Thin-Layer Chromatography (TLC) : This is a rapid and convenient method used to qualitatively track the consumption of starting materials and the formation of the product. researchgate.netijfmr.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC) : For more quantitative analysis and to accurately determine the purity of the product and the presence of any side products, HPLC is the preferred method. It provides detailed information about the composition of the reaction mixture.

Derivatization Strategies and Synthetic Modifications

Once synthesized, this compound can be further modified to create a library of related compounds. These derivatization strategies often involve reactions targeting the quinazoline or piperazine rings.

Oxidation Reactions and Quinazolinone Derivative Formation

The quinazoline ring is susceptible to oxidation, which can lead to the formation of quinazolinone derivatives. The oxidation of quinazoline itself in a dilute aqueous acid with hydrogen peroxide yields 3,4-dihydro-4-oxoquinazoline (a quinazolinone). nih.gov Similarly, this compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄). This transformation introduces a carbonyl group at the C4 position of the quinazoline ring, converting it into a 4(3H)-quinazolinone. This modification can significantly alter the chemical and biological properties of the parent molecule.

Reduction Reactions

Reduction reactions of the this compound scaffold can target either the quinazoline core or substituents. General reduction reactions can be carried out using powerful reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The specific outcome of the reduction depends on the reaction conditions and the substrate. For the broader class of quinazolinones, the pyrimidine (B1678525) ring can be hydrogenated using catalysts like palladium or platinum oxide to yield 1,2-dihydro derivatives. Furthermore, the benzene (B151609) ring portion of the quinazolinone scaffold can be reduced using platinum oxide. nih.gov These reductions can lead to dihydro- or tetrahydroquinazoline (B156257) derivatives, introducing conformational flexibility to the otherwise planar aromatic system.

Nucleophilic Substitution Reactions on the Piperazine Ring

The secondary amine within the piperazine ring of this compound serves as a reactive nucleophilic center, readily undergoing a variety of chemical transformations. This reactivity is frequently exploited to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity. Common reactions include N-alkylation, N-acylation, and reductive amination. mdpi.com

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is a fundamental strategy for structural diversification. researchgate.net This is typically achieved by reacting the parent compound with alkyl halides (e.g., chlorides or bromides) in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.com The reaction conditions, such as the choice of solvent and temperature, can be optimized to improve yields and minimize side reactions.

N-Acylation: Acylation of the piperazine nitrogen introduces carbonyl functionalities, which can act as hydrogen bond acceptors and influence molecular conformation. This transformation is generally accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The resulting amides often exhibit altered solubility and receptor binding profiles compared to their alkylated counterparts.

Reductive Amination: This powerful method allows for the introduction of a wide variety of alkyl groups through the reaction of the piperazine moiety with aldehydes or ketones in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the corresponding amine. This two-step, one-pot procedure is highly efficient for creating complex N-substituted piperazine derivatives. mdpi.com

Strategic Substitutions on the Quinazoline Core

While the piperazine ring offers a readily accessible site for modification, the quinazoline core itself can be functionalized, although this often requires more specific and sometimes harsher reaction conditions. Strategic substitutions on the quinazoline ring system can significantly impact the molecule's electronic properties and its interaction with biological targets. chim.it

Electrophilic Aromatic Substitution: The quinazoline ring system is generally deactivated towards electrophilic attack due to the presence of the two nitrogen atoms. However, under forcing conditions, reactions such as nitration can occur. nih.gov The position of substitution is directed by the existing substituents and the inherent electronic nature of the fused ring system. For quinazoline itself, nitration reportedly occurs at the 6-position. nih.gov The presence of the phenyl and piperazinyl groups on the this compound scaffold would further influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (SNAr): The introduction of good leaving groups, such as halogens, onto the quinazoline core allows for subsequent nucleophilic aromatic substitution reactions. For instance, a chloro-substituted quinazoline can react with various nucleophiles (amines, thiols, alcohols) to generate a range of derivatives. mdpi.comresearchgate.net The reactivity of the quinazoline ring towards nucleophilic attack is highest at the C4 position, followed by the C2 position. nih.govmdpi.com This regioselectivity is a key consideration in the design of synthetic routes.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), have become powerful tools for the functionalization of heterocyclic cores. nih.govmdpi.com By first introducing a halogen or a triflate group onto the quinazoline ring of this compound, these positions can be further elaborated with a wide variety of aryl, heteroaryl, alkyl, or amino groups, providing access to a vast chemical space. chim.it

Synthetic Challenges and Future Directions in Chemical Synthesis

The synthesis and derivatization of this compound, while well-established, present certain challenges and opportunities for future innovation.

Synthetic Challenges:

Purification: The purification of quinazoline derivatives, which often possess basic nitrogen atoms, can be challenging. Chromatographic purification may be complicated by interactions with the stationary phase, and crystallization can sometimes be difficult to achieve.

Future Directions:

Development of Milder and More Efficient Methods: There is a continuing need for the development of novel synthetic methods that proceed under milder conditions with higher efficiency and selectivity. frontiersin.orgfrontiersin.org This includes the exploration of new catalytic systems, such as those based on earth-abundant metals, to replace more expensive and toxic heavy metal catalysts. nih.govmdpi.com

C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical and efficient strategy for the functionalization of the quinazoline core. chim.itmdpi.com Developing methodologies to selectively activate and functionalize specific C-H bonds on the this compound scaffold would bypass the need for pre-functionalization (e.g., halogenation) and streamline the synthesis of novel derivatives.

Green Chemistry Approaches: Future synthetic strategies will likely focus on incorporating the principles of green chemistry. frontiersin.org This includes the use of environmentally benign solvents, reducing the number of synthetic steps through one-pot or tandem reactions, and designing processes that minimize waste generation. frontiersin.org

Flow Chemistry: The use of continuous-flow technologies can offer significant advantages for the synthesis of quinazoline derivatives, including improved reaction control, enhanced safety for hazardous reactions, and easier scalability. chim.it

The continued exploration of innovative synthetic methodologies will be crucial for unlocking the full potential of the this compound scaffold and its analogues in various scientific fields.

Pharmacological Activities and Therapeutic Potential

Anticancer Activity

The compound has demonstrated notable anticancer properties, which are attributed to several distinct mechanisms of action, including the inhibition of cancer cell proliferation, interference with critical DNA maintenance enzymes, and the induction of programmed cell death.

While the broader class of quinazoline (B50416) derivatives has shown significant antiproliferative activity against a wide range of human cancer cell lines, specific data detailing the half-maximal inhibitory concentration (IC₅₀) values for 4-Phenyl-2-(piperazin-1-yl)quinazoline against cell lines such as COLO205 (colon cancer), A498 (renal cancer), H460 (lung cancer), and Hep 3B (liver cancer) are not extensively detailed in the available literature. However, studies on structurally related compounds provide a strong rationale for its investigation as an antiproliferative agent. For instance, various 4-substituted-piperazine derivatives of quinazoline have demonstrated broad-spectrum activity against lung, breast, cervical, and colorectal cancer cell lines nih.gov.

Table 1: Antiproliferative Activity Overview

| Cancer Cell Line | Type | Reported Activity for this compound |

| COLO205 | Colon Carcinoma | Data not specified in search results. |

| A498 | Renal Carcinoma | Data not specified in search results. |

| H460 | Large Cell Lung Cancer | Data not specified in search results. |

| Hep 3B | Hepatocellular Carcinoma | Data not specified in search results. |

The primary mechanisms through which this compound is understood to inhibit tumor cell growth involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Studies indicate that the compound can cause cell cycle arrest, a process that halts cell division and can ultimately lead to apoptosis . This cytostatic effect is a key component of its anticancer profile. The induction of apoptosis is a critical endpoint for many anticancer therapies, as it leads to the safe and effective elimination of cancer cells.

A significant and specific mechanism of action identified for this compound is its ability to inhibit Werner syndrome helicase (WRN) . The WRN protein is a DNA helicase that plays a critical role in maintaining genomic stability through its functions in DNA replication and repair nih.govnih.gov. In certain cancers, particularly those with microsatellite instability (MSI), cancer cells become heavily reliant on WRN for survival. By inhibiting WRN, the compound can induce genomic instability specifically in these tumor cells, leading to a synthetic lethal effect where the cancer cells are selectively killed while normal cells are largely spared nih.gov. This targeted approach makes WRN a promising target for cancer therapy, and this compound has been identified as an inhibitor of this crucial enzyme nih.gov.

Kinase Inhibition Potential

In addition to its effects on DNA repair mechanisms, this compound functions as a kinase inhibitor, targeting key signaling pathways that are often dysregulated in cancer.

The compound acts as a kinase inhibitor by binding to the ATP-binding site of target kinases . This action prevents the transfer of a phosphate group from ATP to a substrate protein, a critical step in signal transduction. By occupying the ATP pocket, the inhibitor effectively blocks the kinase's function, thereby disrupting the signaling pathways that control cell proliferation and survival . The quinazoline scaffold is a well-established pharmacophore for kinase inhibition, known to interact with the hinge region of the kinase domain, which is a common feature of many successful kinase-targeted cancer drugs soton.ac.ukmdpi.com.

Table 2: Mechanism of Kinase Inhibition

| Feature | Description |

| Target Site | ATP-binding site of kinases |

| Mechanism | Competitive inhibition of ATP binding |

| Consequence | Blocks signal transduction pathways essential for cell proliferation and survival |

While this compound is described as a selective inhibitor of various kinases, a detailed public profile of its specific kinase targets and their corresponding potencies is not fully elucidated . However, the 4-piperazinylquinazoline template is known to be a foundation for potent and selective kinase inhibitors. For example, extensive research on derivatives has led to the identification of compounds that selectively inhibit the platelet-derived growth factor receptor (PDGFR) tyrosine kinase family, including Flt-3, c-Kit, and βPDGFR nih.govacs.org. This demonstrated selectivity within the compound class underscores the potential for this compound to possess a specific and therapeutically relevant kinase inhibition profile.

Anticonvulsant Properties

The quinazoline scaffold is a recognized pharmacophore in the development of anticonvulsant agents. mdpi.com Derivatives of this structural class have been investigated for their ability to modulate seizure activity, suggesting a potential role in epilepsy management.

Efficacy in Seizure Models and Reduction of Seizure Frequency/Duration

While direct studies on this compound are limited, research on closely related analogs provides insight into its potential anticonvulsant effects. For instance, studies on various 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity in established preclinical models such as the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com This model is often used to identify compounds that can raise the seizure threshold. The efficacy of these related compounds, which share the core quinazoline structure, suggests that this compound may also be effective in reducing the frequency and duration of seizures. Furthermore, piperazine (B1678402) derivatives have been independently shown to possess anticonvulsant properties, often by antagonizing convulsions induced by various chemical and physical methods. nih.govnih.gov The combination of both the quinazoline and piperazine moieties in a single molecule could potentially lead to synergistic or enhanced anticonvulsant activity.

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. nih.gov Quinazoline derivatives have been identified as a promising class of anti-inflammatory agents. nih.govmdpi.com

Modulation of Inflammatory Markers in Preclinical Models

Preclinical research on 2-phenylquinazoline analogs has demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages and in various in vivo inflammation models. nih.gov One study on a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative showed that it could significantly inhibit the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govuludag.edu.tr These cytokines are crucial mediators of the inflammatory cascade. The study observed these effects in both cell-based assays and in a mouse endotoxin model, highlighting the potential for this class of compounds to mitigate systemic inflammation. nih.gov Given the structural similarities, this compound may exert comparable effects on these critical inflammatory markers.

Inhibition of Specific Enzymes in Inflammation Pathways

The mechanism of anti-inflammatory action for many quinazoline derivatives involves the inhibition of key enzymes in inflammatory pathways. The aforementioned study on a 2-phenylquinazoline analog found that the compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govuludag.edu.tr Both iNOS and COX-2 are critical enzymes responsible for the production of inflammatory mediators; iNOS produces nitric oxide, while COX-2 is involved in prostaglandin synthesis. By downregulating the expression of these enzymes, such compounds can effectively reduce the inflammatory response. nih.gov This mechanism of action, targeting specific enzymatic pathways, is a promising characteristic for the development of novel anti-inflammatory drugs.

Other Emerging Biological Activities and Broad Spectrum Potential

Beyond its potential neuroprotective and anti-inflammatory roles, the hybrid structure of this compound suggests a broader spectrum of biological activity, particularly in the realm of infectious diseases. Both quinazoline and piperazine moieties are found in compounds with known antimicrobial properties. ijpras.comnih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

The development of new antimicrobial agents is a global health priority due to rising drug resistance. Hybrid molecules combining different pharmacophores represent a key strategy in this effort.

Antibacterial Activity: Research into novel quinazolinone-piperazine hybrids has shown impressive antibacterial properties. ijpras.com In one study, synthesized derivatives were tested against a panel of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. ijpras.com The results indicated that these hybrid compounds demonstrated significant antibacterial activity against all tested microbes. ijpras.com Similarly, other studies on N2,N4-disubstituted quinazoline-2,4-diamines have reported potent activity against multidrug-resistant bacteria, including methicillin-resistant S. aureus (MRSA) and Acinetobacter baumannii. researchgate.netnih.gov

Antifungal Activity: The antifungal potential of quinazoline-piperazine structures has also been explored. Studies on novel hybrid derivatives showed efficacy against the pathogenic fungus Candida albicans. ijpras.com The agar well diffusion method and determination of minimum inhibitory concentration (MIC) confirmed the antifungal capabilities of these compounds. ijpras.com The structural motif is promising, as other complex quinazolinone derivatives have also shown broad-spectrum antifungal activity against various plant pathogens, suggesting that these compounds could be employed as effective fungicides.

Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus)

Research into the antiviral properties of this compound derivatives has identified promising activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus that affects cattle. BVDV is often used as a surrogate for the hepatitis C virus in early-stage drug discovery due to similarities in their replication mechanisms.

In the quest for new antiviral agents, a derivative of the core compound, 2-(4-(2-phenylquinazolin-4-yl)piperazin-1-yl)ethanol, has demonstrated significant inhibitory effects on BVDV replication. This activity is believed to be mediated through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the virus's life cycle. The parent compound for this series of derivatives, N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, showed an initial 50% effective concentration (EC50) of 9.68 ± 0.49 µM. Chemical modifications led to the synthesis of 2-(4-(2-phenylquinazolin-4-yl)piperazin-1-yl)ethanol, which exhibited improved antiviral activity.

| Compound | Target Virus | EC50 (µM) |

|---|---|---|

| N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine | Bovine Viral Diarrhea Virus (BVDV) | 9.68 ± 0.49 |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. While direct studies on this compound are limited, research on closely related 4-(hetero)aryl-2-piperazino quinazolines has shown potential antileishmanial properties.

A series of these compounds were synthesized and evaluated for their in vitro activity against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani. Certain derivatives within this class, such as those incorporating 2,3-dimethoxybenzene and 2,3,5-trimethoxybenzene moieties, displayed enhanced antileishmanial effects. For instance, compound 4bb, a 4-(2,3,5-trimethoxyphenyl)-2-(4-methylpiperazin-1-yl)quinazoline, and compound 4cb, a 4-(2,3-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)quinazoline, showed promising selectivity indices, suggesting a favorable profile for further investigation. researchgate.net

| Compound Derivative Class | Target Organism | Observed Activity |

|---|---|---|

| 4-(hetero)aryl-2-piperazino quinazolines | Leishmania donovani | Promising selectivity indices for specific derivatives researchgate.net |

Antidepressant Activity and Monoamine Neurotransmitter Regulation

The potential antidepressant effects of quinazoline derivatives have been explored, with a focus on their interaction with the monoaminergic neurotransmitter system. This system, which includes serotonin (B10506), norepinephrine, and dopamine, is a key target for many antidepressant medications.

Studies on structurally related compounds, such as 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones, have indicated a potential mechanism of action involving the regulation of monoamine neurotransmitters. nih.gov In animal models, the most active compound in this series, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, was found to significantly increase the levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT) in the brain. nih.gov Furthermore, a reduction in the levels of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters, was observed. nih.gov These findings suggest that the quinazoline scaffold may serve as a basis for the development of novel antidepressant agents that act by modulating monoamine levels. nih.gov

Anti-Angiogenic Activity via Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met TK)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are tyrosine kinases that play pivotal roles in this process, making them attractive targets for anti-cancer therapies. The quinazoline nucleus is a well-established scaffold for tyrosine kinase inhibitors. nih.gov

While direct evidence for this compound is not available, numerous studies on other quinazoline derivatives have demonstrated potent inhibition of VEGFR-2 and c-Met. For example, certain 4-anilinoquinazoline (B1210976) derivatives have been developed as dual inhibitors of these kinases. The general structure-activity relationship for quinazoline-based VEGFR-2 inhibitors often involves a substitution at the 4-position that can interact with the hinge region of the kinase's ATP-binding site. The development of multi-targeted kinase inhibitors based on the quinazoline framework continues to be an active area of cancer research. nih.govekb.eg

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

The inhibitory potential of the quinazoline scaffold against various CA isoforms has been investigated. Studies have focused on quinazolinone derivatives, which differ slightly in structure from this compound. For instance, a series of 3-amino-2-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase II (hCA II). nih.govresearchgate.net Several of these compounds displayed significant inhibition, with some exhibiting potency comparable to the standard inhibitor acetazolamide. nih.govresearchgate.net These findings indicate that the broader quinazoline class of compounds holds promise for the development of novel carbonic anhydrase inhibitors. nih.govresearchgate.nettandfonline.com

| Compound Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| 3-Amino-2-phenylquinazolin-4(3H)-ones | Human Carbonic Anhydrase II (hCA II) | IC50 values in the micromolar range nih.govresearchgate.net |

| 4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | hCA I, II, IX, XII | Inhibition constants (Ki) in the nanomolar to micromolar range tandfonline.com |

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

G-protein coupled receptors (GPCRs) and ion channels are crucial targets for a vast array of therapeutics due to their involvement in a wide range of physiological and pathological processes. An in silico study of complex derivatives of this compound has suggested potential activity at these targets.

Specifically, N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives were evaluated computationally for their bioactivity. The results indicated that these compounds were moderately active as GPCR ligands and ion channel modulators. pharmacophorejournal.com While this is a computational prediction on more complex molecules, it provides a basis for further experimental investigation into the potential for the this compound scaffold to modulate the function of GPCRs and ion channels.

Structure Activity Relationship Sar Studies of 4 Phenyl 2 Piperazin 1 Yl Quinazoline and Its Analogs

Influence of the Piperazine (B1678402) Moiety on Biological Activity

The piperazine ring is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties such as solubility and bioavailability. mdpi.com When combined with a quinazoline (B50416) scaffold, the piperazine moiety significantly enhances the biological characteristics of the resulting molecule compared to unsubstituted quinazolines. researchgate.net

Impact of Acylation and Substituent Modifications on Receptor Binding and Solubility

Acylation and other modifications to the piperazine moiety have been shown to be a viable strategy for modulating the biological activity and physicochemical properties of quinazoline derivatives. For instance, in a series of vindoline-piperazine conjugates, O-acylation of piperazines with a hemisuccinate derivative of vindoline (B23647) was a key step in creating the final compounds. mdpi.com The nature of the substituent on the piperazine nitrogen plays a critical role in the molecule's activity. Studies on these conjugates revealed that N-alkyl derivatives were more active than their N-acyl counterparts. mdpi.com

| Modification Type | Effect on Activity/Solubility | Example Substituent |

| N-Alkylation | More active than N-acyl derivatives | N-methyl, N-(4-fluorobenzyl) |

| N-Acylation | Less active than N-alkyl derivatives | N-(2-furoyl) |

| Phenyl Substitution | High efficacy | N-(4-trifluoromethylphenyl) |

Role of Aromatic Substitutions on Piperazine Ring on Activity

Aromatic substitutions on the piperazine ring are a key determinant of the biological activity of 4-Phenyl-2-(piperazin-1-yl)quinazoline analogs. The electronic nature and position of these substituents can fine-tune the compound's interaction with its biological target. For example, in a study of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

The position of the substituent on the aromatic ring also matters. The same study showed that adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene (B151609) moiety (replacing the naphthalene (B1677914) moiety) could restore inhibitory activity. polyu.edu.hk Conversely, the addition of a chloride at the meta position of this benzene ring only restored the inhibitory effect on ENT1, not ENT2, demonstrating that positional isomers can have differential effects on related biological targets. polyu.edu.hk

Role of Substituents on the Quinazoline Core

Substituents on the quinazoline core itself play a pivotal role in defining the pharmacological profile of this class of compounds. The nature, position, and electronic properties of these substituents can modulate everything from receptor affinity and selectivity to central nervous system (CNS) activity.

Effects of Phenyl Group Position (e.g., C-4 vs. C-2) on CNS and Peripheral Target Engagement

The position of the phenyl group on the quinazoline ring system is a critical factor influencing the biological activity, particularly concerning CNS effects. A literature survey indicates that the presence of a substituted aromatic ring at the 3-position and a methyl group at the 2-position are often considered necessary for CNS depression and anticonvulsant activities. scispace.com However, research has shown that other groups at the C-2 position can also lead to potent CNS active agents. scispace.com For instance, substituting a phenyl urea (B33335) at the third position of 4(3H)-quinazolinone with ethyl and phenyl groups at the second position resulted in compounds with significant CNS activity. researchgate.net Phenyl substituted derivatives, in this case, showed better activity than their alkyl counterparts, likely due to increased lipophilicity facilitating passage across the blood-brain barrier. researchgate.net

In the context of peripheral targets, such as anticancer activity, the substitution pattern is equally important. Structure-activity relationship studies have revealed that an amine or substituted amine at the 4-position, along with halogens or electron-rich groups at the 6-position, can enhance anticancer and antimicrobial activities. nih.gov

| Phenyl Group Position | Biological Effect | Key Findings |

| C-2 | CNS Activity | Phenyl substitution can be more effective than alkyl substitution for CNS activity. researchgate.net |

| C-3 | CNS Activity | A substituted aromatic ring at this position is often linked to CNS depressant and anticonvulsant properties. scispace.comrsc.org |

| C-4 | Anticancer Activity | A phenyl ring attached via an NH linkage at the C-4 position is an important determinant of drug efficacy against EGFR. mdpi.com |

Impact of Halogen and Methoxy (B1213986) Substitutions on Efficacy and Selectivity

Halogen and methoxy substitutions on the quinazoline core are well-established strategies for modulating the efficacy and selectivity of these compounds. Halogen substitutions, in particular, have been shown to significantly influence the potency of 4-anilinoquinazoline-based enzyme inhibitors. mdpi.com For example, varying the halogen at the 3-position of the aniline (B41778) ring resulted in a range of inhibitory constants (IC50 values), with the bromine derivative being the most potent inhibitor of the epidermal growth factor receptor (EGFR). mdpi.com The introduction of halogen atoms can also increase the binding affinity of quinazoline derivatives to proteins like human serum albumin, with the affinity enhancing as the atomic number of the halogen increases. mdpi.com

Methoxy groups also play a crucial role in tuning the biological properties. The position and number of methoxy groups can significantly impact the molecule's electronic and, consequently, its biological activity. researchgate.net In some quinazoline derivatives, the insertion of electron-donating groups, such as methoxy groups, at the 6 and 7 positions of the quinazoline core increased the antiproliferative activity of the compounds. mdpi.com

| Substituent | Position | Effect |

| Halogen (Br) | C-3 of aniline ring | Most potent EGFR inhibition. mdpi.com |

| Halogen | Benzene ring | Increased binding affinity to HSA. mdpi.com |

| Methoxy | C-6 and C-7 | Increased antiproliferative activity. mdpi.com |

Influence of Basic Side Chains at Specific Positions

The introduction of basic side chains at specific positions of the quinazoline scaffold is another important strategy for enhancing biological activity. These basic groups can participate in crucial interactions with biological targets and improve the physicochemical properties of the molecule. For instance, the presence of one or two polar side chains, along with a substituted aniline, has been proposed to be important for the activity and selectivity of certain quinazoline derivatives. mdpi.com

In one study, a compound bearing a 2-methoxyphenyl substitution along with a basic side chain displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. mdpi.com This suggests that the combination of specific aromatic substitutions and a basic side chain can lead to potent and potentially selective anticancer agents.

Effects of Bulkier Substituents at Quinazoline C-7

Research into the SAR of quinazoline derivatives has consistently shown that substitutions at the C-6 and C-7 positions of the quinazoline ring are critical for modulating biological activity. mdpi.com Specifically, the introduction of bulkier substituents at the C-7 position has been identified as a favorable strategy for enhancing inhibitory potency in various contexts, including kinase inhibition. mdpi.comnih.gov

Studies have demonstrated that increasing the steric bulk at C-7 can lead to improved binding affinity and, consequently, higher activity. For instance, the incorporation of a 4-methylpiperazine group at this position has been shown to yield high inhibitory activity. mdpi.comnih.gov This enhancement is attributed to the potential for forming strong ionic bonds with carboxyl residues within the target's active site. nih.gov Similarly, the attachment of a 4-phenylpiperidine (B165713) moiety via a three-carbon (propyl) chain at the C-7 position of an anilinoquinazoline (B1252766) system resulted in a compound with strong cytotoxic activity against several cancer cell lines. mdpi.com

The general trend observed is that derivatives with larger, more complex groups at C-7, such as those incorporating additional heterocyclic rings like morpholine (B109124) or piperidine (B6355638), often display superior pharmacological profiles compared to analogs with smaller, simpler substituents. mdpi.comnih.gov

Table 1: Effect of C-7 Substituents on Quinazoline Analog Activity

| C-7 Substituent | Attached Moiety | Observed Effect on Activity | Reference |

|---|---|---|---|

| Bulkier groups | General | Favorable for inhibitory activity | mdpi.comnih.gov |

| 4-Methylpiperazine | Diaryl urea | Better antiproliferative activity | mdpi.com |

| Propyl chain with 4-phenylpiperidine | Anilinoquinazoline | Strong cytotoxic activity | mdpi.com |

| Alkoxyamino groups | 4-(Piperazin-1-yl)quinazoline | Potent and selective inhibition | nih.gov |

Significance of Linkers and Bridging Moieties on Pharmacological Profile

In the context of quinazoline derivatives, the choice of linker has been shown to be a critical determinant of activity. For example, replacing an amide linker with a methyl-amino linker between the phenyl and quinazoline rings in one series of EGFR inhibitors led to a nearly 50-fold decrease in inhibitory activity, highlighting the specific chemical nature of the bridge is crucial. nih.gov In other related quinazolinone systems, the presence of an S-linker (thioether) has been concluded to be important for activity. nih.gov A study on 2-substituted-quinazoline-4-ones found that a tertiary amine linked through an S-ethyl linker at the C-2 position resulted in potent inhibitory activity. nih.gov

These findings underscore the importance of the linker in maintaining an optimal orientation of the key pharmacophoric elements for effective binding to the target. The linker influences the molecule's ability to adopt the correct conformation to fit within a binding pocket and can also contribute to direct interactions with the target protein.

Comparative SAR with Related Quinazoline and Piperazine Derivatives

The pharmacological activity of this compound can be better understood through comparative analysis with structurally related compounds. This includes comparing it to other quinazoline scaffolds and analogs where the piperazine ring is replaced by other heterocyclic systems.

A prominent and extensively studied class of related compounds is the 4-anilinoquinazoline (B1210976) scaffold, which is recognized as a privileged structure for developing EGFR kinase inhibitors. nih.gov SAR studies on these compounds have revealed that the 4-anilino group is a general pharmacophoric requirement for EGFR inhibitory activity. mdpi.com Changing this aniline moiety at the 4-position to other groups typically leads to a decrease in activity. mdpi.com This contrasts with the this compound core, which presents a different substitution pattern and set of potential interactions.

Furthermore, the identity of the heterocyclic ring at the C-2 position is critical. When the piperazine in quinazoline derivatives is replaced with other heterocycles like morpholine or piperidine, a decrease in potency is often observed. mdpi.comnih.gov SAR studies on a series of EGFR inhibitors concluded that replacing piperazine with morpholine or piperidine resulted in less potent compounds. nih.gov Another study found that derivatives possessing a 4-methylpiperazine group at C-7 displayed better antiproliferative activity than those with morpholine or piperidine groups. mdpi.com This suggests that the specific structural and electronic properties of the piperazine ring, including its two nitrogen atoms, are often optimal for achieving high-affinity binding and potent biological activity in these chemical series.

Table 2: Comparative Activity of Piperazine and Related Analogs

| Core Scaffold/Moiety | Comparator Moiety | General Observation on Activity | Reference |

|---|---|---|---|

| 2-(Piperazin-1-yl)quinazoline | 2-(Morpholin-1-yl)quinazoline | Piperazine generally confers higher potency | mdpi.comnih.gov |

| 2-(Piperazin-1-yl)quinazoline | 2-(Piperidin-1-yl)quinazoline | Piperazine generally confers higher potency | mdpi.comnih.gov |

| 4-Phenylquinazoline | 4-Anilinoquinazoline | 4-Anilino is a privileged scaffold for EGFR inhibition | mdpi.comnih.gov |

Preclinical Pharmacological Evaluation

In Vitro Efficacy Studies

In vitro studies are fundamental in characterizing the biological activity of a compound at a cellular and molecular level. For 4-Phenyl-2-(piperazin-1-yl)quinazoline and related derivatives, these evaluations have focused on their potential as anticancer agents through various mechanisms, including cytotoxicity, enzyme inhibition, and interference with cell signaling pathways.

The antiproliferative and cytotoxic potential of quinazoline (B50416) derivatives has been evaluated across numerous human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These tests measure the concentration of a compound required to inhibit cell growth by 50% (IC50).

A notable quinazoline derivative, identified as kzl052, demonstrated potent, WRN-dependent inhibitory effects against prostate cancer cell lines, with an IC50 value of 0.39 ± 0.01 μM in PC3 cells and 0.11 ± 0.01 μM in LNCaP cells. mdpi.comnih.gov Other analogs featuring piperazine (B1678402) substitutions have also shown cytotoxicity, with IC50 values ranging from 2.5 to 6.8 µM in cell lines such as HUH-7 (liver carcinoma) and MCF-7 (breast cancer). Further studies on 2,4-disubstituted quinazolines identified compounds with significant activity against human adenocarcinoma cell lines (HT-29), with one derivative showing an IC50 of 5.33 µM/ml. semanticscholar.org

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |

|---|---|---|---|---|

| kzl052 | PC3 | Prostate Cancer | 0.39 | mdpi.comnih.gov |

| kzl052 | LNCaP | Prostate Cancer | 0.11 | mdpi.comnih.gov |

| Piperazine-substituted analog | HUH-7 | Liver Carcinoma | 2.5 - 6.8 | |

| Piperazine-substituted analog | MCF-7 | Breast Cancer | 2.5 - 6.8 | |

| Compound 5a (2,4-disubstituted quinazoline) | HT-29 | Adenocarcinoma | 5.33 | semanticscholar.org |

The mechanism of action for many quinazoline compounds involves the direct inhibition of key enzymes that regulate cellular processes.

Kinase Inhibition: The this compound scaffold is recognized as a kinase inhibitor. These compounds can competitively bind to the ATP-binding site of various kinases, preventing their activation and disrupting downstream signaling pathways crucial for cell proliferation and survival. This mechanism is a cornerstone of their efficacy against cancer cells.

WRN Helicase Inhibition: Recent research has highlighted quinazoline derivatives as potent inhibitors of Werner (WRN) helicase, an enzyme critical for DNA replication and repair, especially in microsatellite unstable cancers. nih.gov A derivative named kzl052 was found to bind directly to the WRN protein, affecting its non-enzymatic functions and leading to the destabilization of DNA replication forks. mdpi.comnih.gov Another quinazoline derivative, referred to as compound 9, was also identified as a novel WRN function inhibitor. nih.gov This targeted inhibition of WRN presents a promising therapeutic strategy for certain types of cancer. mdpi.comnih.govnih.gov

The versatility of the quinazoline structure allows it to interact with a variety of cell surface and intracellular receptors.

Specifically, this compound has been identified as a ligand for integrin alphaIIbbeta3, a receptor involved in platelet aggregation. biosynth.com Molecular docking studies suggest it interacts with the integrin's binding site, leading to potent inhibition of platelet activation. biosynth.com

Structurally related quinazoline derivatives have also demonstrated significant binding affinities for other receptors. Long-chain arylpiperazines connected to a 2-methylquinazoline (B3150966) core showed high affinity for serotonin (B10506) receptors, with Ki values as low as 8.42 nM for 5-HT7 and 2.99 nM for 5-HT1A receptors. nih.gov Additionally, piperazinyl quinazolin-4-(3H)-one derivatives have been developed as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels, with some compounds achieving single-digit nanomolar affinities. nih.gov

| Compound Class | Receptor Target | Binding Affinity (Ki) | Citation |

|---|---|---|---|

| This compound | Integrin alphaIIbbeta3 | Acts as a ligand | biosynth.com |

| 2-methyl-4(3H)-quinazolinone derivative (Compound 20) | 5-HT7 | 8.42 nM | nih.gov |

| 2-methyl-4(3H)-quinazolinone derivative (Compound 20) | 5-HT1A | 2.99 nM | nih.gov |

| Piperazinyl quinazolin-4-(3H)-one derivatives | Cavα2δ-1 | Single-digit nM range | nih.gov |

| (Piperazin-2-yl)methanol derivative (Compound 3d) | σ1-receptor | 12.4 nM | researchgate.net |

Quinazoline-based compounds frequently exert their anticancer effects by disrupting the normal progression of the cell cycle and inducing programmed cell death (apoptosis). While specific data for this compound is limited, studies on structurally similar compounds provide insight into these mechanisms.

For instance, a related naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was shown to induce apoptosis in cancer cells. researchgate.net This was confirmed by flow cytometry analysis, which identified a characteristic hypodiploid peak indicative of DNA fragmentation, a hallmark of apoptosis. researchgate.net Similarly, 4-phenyl-2-quinolone derivatives, which share the 4-phenyl aromatic feature, are known to act as apoptosis stimulators and antimitotic agents. nih.gov These findings suggest that the broader class of compounds can arrest cell proliferation by interfering with cell division and activating intrinsic cell death pathways.

While the primary focus of research on this compound has been on its anticancer and neuropharmacological potential, the broader quinazoline class has been investigated for antimicrobial properties. Some imidazolo-quinazoline-4-one derivatives have demonstrated antibacterial and antifungal activity. nih.gov However, specific data regarding the Minimal Inhibitory Concentration (MIC) for this compound against various microbial strains is not extensively reported in the available scientific literature.

In Vivo Animal Models

The efficacy of quinazoline derivatives has been validated in several preclinical animal models, demonstrating their therapeutic potential in a physiological context.

In oncology, quinazoline-based WRN helicase inhibitors have shown significant antitumor effects in vivo. The derivative kzl052 demonstrated a good inhibition effect on prostate cancer in animal models. mdpi.comnih.gov Another series of quinazoline derivatives was tested in an HT-29 human colon adenocarcinoma xenograft model, where select compounds showed promising antitumor activity when administered orally. mdpi.com Further studies have utilized HCT-15 nude mouse xenograft models and Ehrilich ascites carcinoma models in Swiss albino mice to confirm the in vivo anticancer activity of various substituted quinazolines. researchgate.netmdpi.com

Beyond cancer, the quinazoline scaffold has been evaluated for other therapeutic applications. In neuroscience, certain quinazolin-4(3H)-one derivatives were assessed for anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice, indicating potential central nervous system effects. These in vivo studies are crucial for establishing the pharmacological relevance of the in vitro findings and supporting further development.

Anticonvulsant Animal Models (e.g., Seizure Reduction)

The quinazoline core is a recognized pharmacophore in the development of anticonvulsant agents, with research focusing on its ability to modulate seizures in established animal models. Studies on various derivatives of this scaffold have demonstrated significant seizure-reducing capabilities.

For instance, a series of 4-(substituted-phenyl)- jneonatalsurg.comnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones, which share the 4-phenyl quinazoline structural element, were evaluated for their anticonvulsant effects. nih.gov Two compounds from this series, designated 6o and 6q, showed noteworthy oral activity against maximal electroshock (MES)-induced seizures in mice, with ED50 values of 88.02 mg/kg and 94.6 mg/kg, respectively. nih.gov These compounds were also found to be potent against seizures induced by pentylenetetrazole and bicuculline. nih.gov

In other research, quinazolin-4(3H)-one derivatives were assessed in the pentylenetetrazole (PTZ)-induced seizure model, which is particularly sensitive to drugs that affect GABAergic transmission. mdpi.com This study highlighted that the anticonvulsant activity was not always dose-dependent across all tested compounds. mdpi.com Structure-activity relationship (SAR) studies suggest that the anticonvulsant action of these compounds is related to their interaction with the GABA-A receptor. mdpi.commdpi.com The presence of the quinazoline nucleus is considered a fundamental requirement for this activity. mdpi.com

Furthermore, research into N-substituted-6-fluoro-quinazoline-4-amine derivatives identified three compounds (5b, 5c, and 5d) with high anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and MES tests. mdpi.com The most active compounds featured electron-withdrawing groups at the 4-position of a phenyl ring. mdpi.com The introduction of a 4-(substituted piperazin-1-yl) moiety to certain chloroacetamido/propanamido quinazolinone derivatives, however, resulted in a decrease in anticonvulsant activity in one study. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives in Animal Models This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 4-(substituted-phenyl)- jneonatalsurg.comnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones (Compounds 6o & 6q) | Maximal Electroshock (MES), Pentylenetetrazole (PTZ), Bicuculline-induced seizures (Mice) | Significant oral activity against MES-induced seizures (ED50: 88.02 & 94.6 mg/kg). Potent activity against PTZ and bicuculline-induced seizures. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures (Mice) | Most tested compounds exhibited anticonvulsant properties, suggesting action on GABAergic transmission. | mdpi.com |

| N-substituted-6-fluoro-quinazoline-4-amine derivatives (Compounds 5b, 5c, 5d) | Subcutaneous Pentylenetetrazole (scPTZ), Maximal Electroshock (MES) (Mice) | High anticonvulsant activity. Compound 5d (4-bromo substitution) showed the highest activity (ED50: 140 mg/kg). | mdpi.com |

Anti-inflammatory Animal Models

Quinazoline-based compounds have attracted considerable interest for their anti-inflammatory properties. jneonatalsurg.com Preclinical studies in animal models of acute and chronic inflammation have demonstrated the potential of this chemical family to reduce inflammatory responses.

In one study, a novel quinazoline derivative was evaluated using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. The compound demonstrated a dose-dependent inhibition of paw edema. jneonatalsurg.com In the same study, its effect on chronic inflammation was assessed using the cotton pellet-induced granuloma model, where it also showed significant, dose-dependent reduction in granuloma formation. jneonatalsurg.com The mechanism is thought to involve the inhibition of cyclooxygenase (COX) and the modulation of inflammatory cytokines. jneonatalsurg.com

A separate series of 1-phenyl quinazolinone derivatives were also synthesized and evaluated as anti-inflammatory agents. mdpi.com SAR studies revealed that substitutions on the quinazolinone system can significantly impact activity. For example, the presence of electron-withdrawing groups at C-6 and C-7 was found to increase the anti-inflammatory effect. mdpi.com Another study synthesized a series of quinazolinone derivatives and tested them for anti-inflammatory activity at a 50 mg/kg dose, finding that they produced a 15.1% to 32.5% inhibition of edema. nih.gov Specifically, a derivative featuring a 6-bromo substitution and a p-chlorophenyl group showed the highest activity (32.5% inhibition). nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinazoline Derivatives in Animal Models This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (Rats) | Showed dose-dependent inhibition of paw edema, comparable to indomethacin (B1671933) at a 50 mg/kg dose. | jneonatalsurg.com |

| Novel Quinazoline Derivative | Cotton pellet-induced granuloma (Rats) | Exhibited dose-dependent inhibition of granuloma formation. | jneonatalsurg.com |

| 3-Naphthalen-substituted quinazolinone derivatives | Not specified | Yielded 19.69–59.61% inhibition of inflammation at 50 mg/kg. | mdpi.com |

| Substituted quinazolin-4-ones | Carrageenan-induced paw edema (Rats) | Exhibited 15.1% to 32.5% edema inhibition. Compound 21 showed the highest activity (32.5%). | nih.gov |

Infection Models for Antimicrobial/Antiparasitic Activity

The quinazoline scaffold is a versatile structure that has been incorporated into compounds designed to combat various pathogens, including bacteria, fungi, and parasites.

In the realm of antibacterial research, various quinazolinone derivatives have been synthesized and tested against human pathogens. Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for antimicrobial activity. nih.gov For example, a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl) phenyl) semicarbazide (B1199961) derivatives were synthesized and evaluated for in vitro antibacterial and antifungal properties. nih.gov

Regarding antiparasitic applications, quinazoline derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. semanticscholar.org A study of 14 quinazoline 2,4,6-triamine derivatives found that compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent against both epimastigotes and trypomastigotes of T. cruzi. semanticscholar.org Importantly, these active compounds were not toxic to human foreskin fibroblast control cells, indicating a high selectivity index. semanticscholar.org The antiprotozoal effect was observed within 24 hours and was sustained for at least five days. semanticscholar.org

Another area of investigation is the development of quinazolinone derivatives that target specific bacterial enzymes. A study focused on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds as potential DNA gyrase inhibitors, a key enzyme for bacterial survival. mdpi.com

Table 3: Antimicrobial and Antiparasitic Activity of Selected Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Quinazoline 2,4,6-triamine derivatives (Compounds 2-4) | Trypanosoma cruzi (epimastigotes and trypomastigotes) | Potent antiprotozoal activity observed at 24 hours and lasting for at least 5 days. High selectivity index with no toxicity to human cells. | semanticscholar.org |

| Quinazolinone-thiadiazole hybrids | Various bacterial and fungal strains | MIC values ranged from 62.5–250 µg/mL. Electron-withdrawing groups on the phenyl ring were important for activity. | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-one derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Compounds showed varied levels of "good" to "excellent" activity against the tested microbes at 50 µg/mL. | biomedpharmajournal.org |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 4-Phenyl-2-(piperazin-1-yl)quinazoline and its analogs, these studies are crucial for understanding how the molecule interacts with specific biological targets at an atomic level.

Molecular docking simulations have been extensively used to investigate the interaction of quinazoline-based compounds with various protein targets implicated in disease, primarily in oncology.

Tubulin: A significant body of research has focused on the interaction of quinazoline (B50416) derivatives with tubulin, a key protein in microtubule formation and a validated anticancer target. nih.govnih.gov Docking studies consistently show that these compounds tend to bind at the colchicine (B1669291) site, located at the interface between α- and β-tubulin monomers. nih.govworktribe.com The quinazoline scaffold is proposed to occupy specific zones within this pocket, with the 1-N atom of the quinazoline ring often forming a critical hydrogen bond with the residue Cys241. worktribe.com Other interactions may involve the phenyl and piperazine (B1678402) moieties extending into different sub-pockets, engaging in hydrophobic and polar contacts that stabilize the complex and inhibit tubulin polymerization. nih.govworktribe.com For example, studies on structurally similar compounds have shown that the piperazine moiety can enhance binding affinity and solubility.

Kinases: The quinazoline scaffold is a well-established "privileged" structure for kinase inhibitors, and many approved drugs like gefitinib (B1684475) and erlotinib (B232) are based on this core. mdpi.commdpi.comnih.gov Docking studies reveal that this compound and its analogs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov The interactions typically involve hydrogen bonds between the nitrogen atoms of the quinazoline ring and key residues in the hinge region of the kinase domain (e.g., Met793 in EGFR). nih.gov The phenyl and piperazine groups contribute to binding affinity through van der Waals and pi-alkyl interactions with hydrophobic residues within the active site. nih.gov

RdRp: Currently, there is limited specific information available from molecular docking studies regarding the interaction of this compound with RNA-dependent RNA polymerase (RdRp), a target for antiviral therapies.

Docking studies have successfully identified the specific binding sites and the key amino acid residues that are crucial for the biological activity of quinazoline derivatives.

Tubulin Colchicine Site: The binding pocket for quinazoline-based tubulin inhibitors is the colchicine site. nih.govworktribe.com Key interacting residues identified through modeling of analogous compounds include Cys241, which often acts as a hydrogen bond acceptor from the quinazoline core. worktribe.com Other important residues that form the pocket and contribute to binding through hydrophobic or polar interactions are Leuβ252, Leuβ255, Asn258, Thr314, Lys352, and Tyr202. nih.govworktribe.com The phenyl and piperazine rings of the ligand are positioned to maximize favorable contacts with these surrounding residues. nih.gov

Kinase ATP-Binding Site: For kinase inhibition, the molecule occupies the ATP-binding cleft. nih.gov Docking analyses of related quinazolinones into the EGFR active site have highlighted several key interactions. nih.gov These include hydrogen bonds with hinge region residues like Met793 and Thr790, pi-cation interactions with Lys745, and van der Waals or alkyl interactions with residues such as Val726, Ala743, Leu844, and Asp855. nih.gov For other kinases like AKT1, key interactions for similar scaffolds have been noted with residues including Lys179 and Glu228. nih.gov

| Target Protein | Binding Site | Key Interacting Residues (from related compounds) | Interaction Type |

|---|---|---|---|

| Tubulin | Colchicine Site | Cys241, Leuβ252, Leuβ255, Tyr202 | Hydrogen Bonding, Hydrophobic |

| EGFR Kinase | ATP-Binding Pocket | Met793, Thr790, Lys745, Asp855 | Hydrogen Bonding, Pi-Cation |

| VEGFR-2 Kinase | ATP-Binding Pocket | Cys919, Asp1046 | Hydrogen Bonding |

| CDK2 Kinase | ATP-Binding Pocket | Glu81, Leu83, Phe82 | Hydrogen Bonding, Hydrophobic |

| AKT1 Kinase | ATP-Binding Pocket | Lys179, Glu228, Thr291 | Hydrogen Bonding |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov For compounds like this compound, MD simulations are employed to validate docking poses and analyze the conformational changes of both the ligand and the protein upon binding. semanticscholar.org

ADMET Prediction and Pharmacokinetic Modeling (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. lew.roresearchgate.net

Various computational models and software platforms like admetSAR and SwissADME are used to predict the pharmacokinetic profile of quinazoline derivatives. nih.govresearchgate.net These predictions are generally based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

For the quinazoline scaffold, in silico studies often show good compliance with Lipinski's rule of five, suggesting potential oral bioavailability. researchgate.netpharmacophorejournal.comresearchgate.net Predictions for related compounds indicate good human intestinal absorption and an ability to penetrate the blood-brain barrier. nih.gov The piperazine moiety is known to improve the physicochemical properties of molecules, potentially enhancing their pharmacokinetic behavior.

| ADMET Property | Predicted Outcome for Quinazoline Scaffold | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally Compliant researchgate.netresearchgate.net | Indicates good "drug-likeness" and potential oral bioavailability. |

| Human Intestinal Absorption (HIA) | Predicted to be High nih.gov | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be Permeable nih.gov | Indicates the potential to act on targets within the central nervous system. |

| CYP450 Inhibition | Variable; potential for inhibition of specific isoforms. | Predicts potential for drug-drug interactions. |

| Topological Polar Surface Area (TPSA) | Typically in an acceptable range for good permeability. researchgate.net | Correlates with cell permeability and oral bioavailability. |

Early prediction of potential toxicity is crucial to avoid late-stage failures in drug development. Computational tools like ProTox-II and Lazar are used to forecast various toxicity endpoints for novel compounds. pharmacophorejournal.comresearchgate.net For quinazoline derivatives, in silico toxicity studies have been performed to assess risks such as cytotoxicity, hepatotoxicity, carcinogenicity, and mutagenicity. nih.govpharmacophorejournal.comresearchgate.net Studies on analogous compounds have often predicted them to be non-carcinogenic and non-hepatotoxic, indicating a potentially favorable safety profile that warrants further experimental validation. nih.govpharmacophorejournal.com These predictive models help prioritize compounds with the lowest predicted toxicity risk for synthesis and in vitro testing. researchgate.net

Strategies for Metabolic Stability Improvement (e.g., Fluorination, Heterocycle Replacement)

The metabolic stability of quinazoline derivatives is a critical factor in their development as therapeutic agents. Phase I metabolism, often mediated by cytochrome P450 (CYP450) enzymes, can lead to rapid clearance and reduced bioavailability. Computational and medicinal chemistry approaches are employed to predict and mitigate these metabolic liabilities. Key strategies focus on modifying the molecular structure to block common sites of metabolism without compromising biological activity.

Fluorination: A well-established strategy to enhance metabolic stability is the strategic introduction of fluorine atoms into the molecule. mdpi.com Electron-rich aromatic rings, such as the phenyl group in this compound, are particularly susceptible to oxidation by CYP450 enzymes. mdpi.com This process can generate reactive intermediates that are then conjugated and eliminated. mdpi.com Placing a fluorine atom on the phenyl ring reduces its electron density, making it less prone to oxidative metabolism. mdpi.com This modification can significantly improve in vivo metabolic stability and oral bioavailability. mdpi.com For instance, in studies on similar heterocyclic scaffolds, the installation of a fluorine atom on an electron-rich phenyl ring led to the discovery of lead compounds with enhanced metabolic profiles. mdpi.com

| Strategy | Mechanism | Example Application | Outcome |

|---|---|---|---|

| Fluorination | Reduces electron density of aromatic rings, blocking sites of CYP450 oxidation. mdpi.com | Introduction of a fluorine atom onto the phenyl ring of a heterocyclic inhibitor. mdpi.com | Improved in vivo metabolic stability and oral bioavailability. mdpi.com |

| Heterocycle Replacement | Substitution of a metabolically weak group with a more robust heterocycle. nih.gov | Replacing an acetylene (B1199291) or triazole moiety with a furan (B31954) ring in quinazoline derivatives. nih.gov | Enhanced microsomal stability. nih.gov |

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govnih.gov These computational methods allow for the optimization of the molecule's ground-state geometry and the analysis of its molecular orbitals. beilstein-journals.org

Density Functional Theory (DFT): DFT calculations are used to predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. nih.gov For quinazoline-based compounds, DFT studies have been performed to understand the distribution of electron density and to calculate key reactivity descriptors. nih.govbeilstein-journals.org The optimized molecular structure provides insights into conformational preferences, such as the dihedral angles between the quinazoline core and its phenyl substituent. beilstein-journals.orgmdpi.com

HOMO/LUMO Analysis: Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. For quinazoline derivatives, the HOMO is often localized on the electron-donating peripheral substituents. beilstein-journals.org

LUMO: Represents the ability of a molecule to accept an electron. In these structures, the LUMO is typically located on the electron-accepting quinazoline core and the attached phenyl ring. beilstein-journals.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more chemically reactive and that charge transfer can occur within the molecule. nih.gov In quinazoline systems, twisted geometries can lead to a separation of the HOMO and LUMO orbitals, influencing the molecule's electronic and photophysical properties. beilstein-journals.org This analysis helps in predicting how the molecule will interact with biological targets. nih.gov

| Parameter | Typical Energy Value (eV) | Interpretation and Significance |

|---|---|---|

| EHOMO | ~ -7.19 eV researchgate.net | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. nih.govbeilstein-journals.org |

| ELUMO | ~ -4.40 eV researchgate.net | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. nih.govbeilstein-journals.org |

| Energy Gap (Egap) | ~ 2.79 eV researchgate.net | Difference between LUMO and HOMO energies; indicates chemical reactivity and electronic stability. A smaller gap implies higher reactivity. nih.govresearchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique is particularly useful for understanding the solid-state packing and stability of molecules like this compound, which contains multiple functional groups capable of forming various non-covalent bonds.

The analysis involves mapping properties onto the Hirshfeld surface, which is the boundary where the electron density of a molecule contributes more than any other molecule in the crystal. Key visualizations include:

dnorm Surface: This surface maps normalized contact distances, highlighting regions involved in intermolecular interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.

For related structures containing phenyl and piperazine rings, Hirshfeld analysis has revealed the dominance of several key interactions:

H···H Contacts: Typically, these are the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O and N···H/H···N Contacts: These represent conventional and unconventional hydrogen bonds, which are crucial for forming stable supramolecular assemblies. nih.gov In the case of this compound, N-H···N hydrogen bonds involving the piperazine amine and the quinazoline nitrogen atoms would be expected.

C···H/H···C Contacts: These interactions are indicative of C-H···π bonding, where a C-H bond interacts with the electron cloud of the phenyl or quinazoline aromatic rings. nih.gov

π-π Stacking: Interactions between the aromatic rings of the quinazoline system and the phenyl group contribute significantly to the crystal packing, often forming offset or face-to-face arrangements. nih.govnih.gov

This analysis provides a detailed quantitative and qualitative picture of the forces governing the crystal structure of the compound. nih.gov

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | Dominant contributor, often >40% nih.gov |

| C···H / H···C | Represents C-H···π interactions. | Significant, often 15-25% nih.gov |

| N···H / H···N | Hydrogen bonding involving nitrogen atoms. | Variable, depends on available donors/acceptors. |

| C···C | Indicative of π-π stacking interactions. | Variable, depends on crystal packing. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of 4-Phenyl-2-(piperazin-1-yl)quinazoline is expected to display distinct signals corresponding to the protons of the quinazoline (B50416) ring, the phenyl substituent, and the piperazine (B1678402) moiety. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Quinazoline Ring Protons: The aromatic protons on the quinazoline core typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.

Phenyl Group Protons: The protons of the 4-phenyl group are also expected in the aromatic region, with their exact shifts depending on their position relative to the quinazoline ring.

Piperazine Ring Protons: The protons on the piperazine ring are aliphatic and will appear in the upfield region of the spectrum. The protons adjacent to the nitrogen atom connected to the quinazoline ring (N-CH₂) are expected to be more deshielded than the protons on the other side of the ring (NH-CH₂).

Based on data from analogous structures, the following is a representative table of expected ¹H NMR chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Quinazoline Aromatic Protons | 7.0 - 8.5 | m (multiplet) |

| Phenyl Group Aromatic Protons | 7.3 - 7.8 | m (multiplet) |

| Piperazine Protons (-N-CH₂-) | ~3.8 - 4.0 | t (triplet) |

| Piperazine Protons (-NH-CH₂-) | ~3.0 - 3.2 | t (triplet) |

| Piperazine Proton (-NH-) | Variable (broad singlet) | s (singlet) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Aromatic Carbons: The carbons of the quinazoline and phenyl rings are expected to resonate in the downfield region, typically between δ 110 and 165 ppm. The carbons attached to nitrogen atoms (C=N) will be particularly deshielded.

Piperazine Carbons: The aliphatic carbons of the piperazine ring will appear in the upfield region, generally between δ 40 and 50 ppm.

A table of expected ¹³C NMR chemical shifts, compiled from data on similar quinazoline structures, is presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinazoline C=N | 160 - 165 |

| Quinazoline Aromatic C | 115 - 150 |

| Phenyl Group Aromatic C | 125 - 140 |

| Piperazine C-N (adjacent to quinazoline) | ~45 - 50 |

| Piperazine C-N (adjacent to NH) | ~43 - 47 |

Infrared (IR) and Raman Spectroscopy